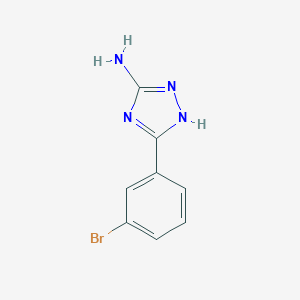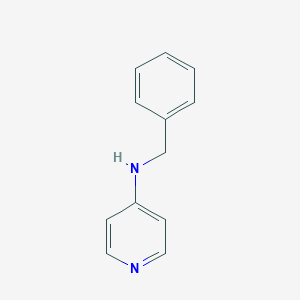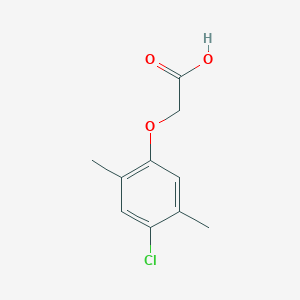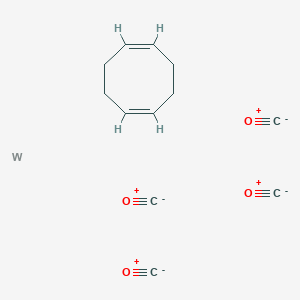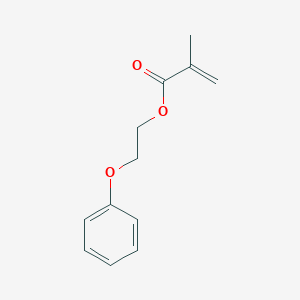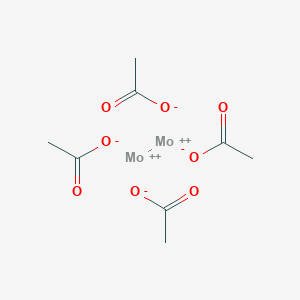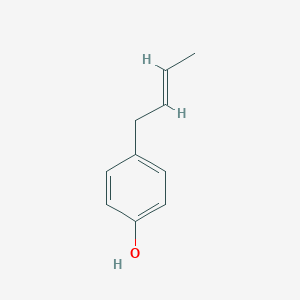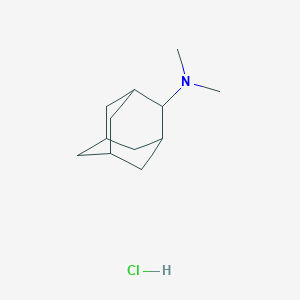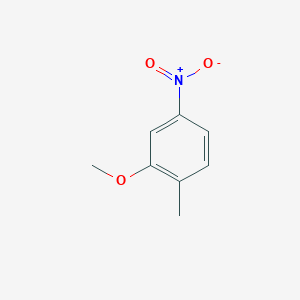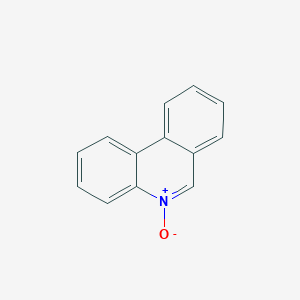
Phenanthridine N-oxide
説明
Phenanthridine N-oxide (PNO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PNO is a potent oxidizing agent that can selectively target DNA, making it a promising compound for various applications in biology and chemistry.
作用機序
Phenanthridine N-oxide is a potent oxidizing agent that can selectively target DNA. It reacts with DNA through a one-electron transfer process, leading to the formation of DNA radicals. These radicals can cause single-strand breaks and oxidative damage to DNA, which can ultimately lead to cell death. Phenanthridine N-oxide has also been shown to interact with proteins, particularly those that contain iron-sulfur clusters, leading to their inactivation.
生化学的および生理学的効果
Phenanthridine N-oxide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, and has been shown to be particularly effective against drug-resistant cancer cells. Phenanthridine N-oxide has also been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. In addition, Phenanthridine N-oxide has been shown to have anti-inflammatory effects, and has been investigated for its potential in treating inflammatory diseases such as arthritis.
実験室実験の利点と制限
Phenanthridine N-oxide has several advantages for lab experiments. It is a highly reactive compound that can selectively target DNA, making it a powerful tool for studying DNA-protein interactions. It is also a fluorescent probe, which can be used for imaging studies. However, Phenanthridine N-oxide is a toxic compound that requires careful handling, and its use in vivo is limited due to its potential for off-target effects.
将来の方向性
There are several future directions for the study of Phenanthridine N-oxide. One area of interest is the development of Phenanthridine N-oxide-based biosensors for detecting DNA damage. Another area of interest is the development of Phenanthridine N-oxide-based photodynamic therapy for cancer treatment. Additionally, the use of Phenanthridine N-oxide in combination with other compounds, such as chemotherapy drugs, is an area of active investigation. Finally, the development of more selective Phenanthridine N-oxide derivatives that can target specific DNA sequences or proteins is an area of future research.
Conclusion:
Phenanthridine N-oxide is a promising compound that has a range of applications in scientific research. Its unique properties make it a powerful tool for studying DNA-protein interactions, as well as a potential treatment for cancer and inflammatory diseases. While there are limitations to its use, the future directions for the study of Phenanthridine N-oxide are promising, and it is likely that this compound will continue to be an important tool in scientific research for years to come.
合成法
Phenanthridine N-oxide can be synthesized through various methods, including oxidation of phenanthridine with peracids, oxidation of 1,10-phenanthroline with hydrogen peroxide, and oxidation of 1,10-phenanthroline with m-chloroperbenzoic acid. The most commonly used method is the oxidation of phenanthridine with peracids, which yields Phenanthridine N-oxide in high purity and yield.
科学的研究の応用
Phenanthridine N-oxide has been extensively studied for its applications in scientific research. It has been used as a DNA cleaving agent, as well as a tool for studying DNA-protein interactions. Phenanthridine N-oxide has also been used as a redox mediator in electrochemical biosensors, and as a fluorescent probe for detecting metal ions. In addition, Phenanthridine N-oxide has been investigated for its potential as an antitumor agent and as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
5-oxidophenanthridin-5-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGIEESBTVXEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163052 | |
| Record name | Phenanthridine, 5-oxide (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthridine, 5-oxide | |
CAS RN |
14548-01-7 | |
| Record name | Phenanthridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridine, 5-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthridine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthridine, 5-oxide (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthridine, 5-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVV3F9BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



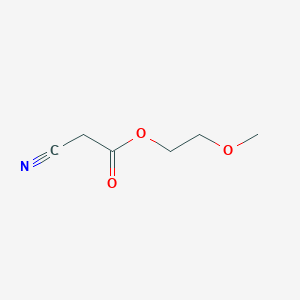
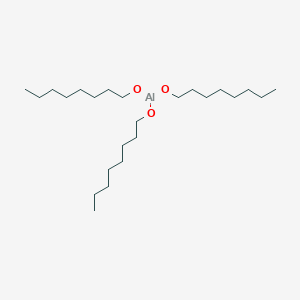
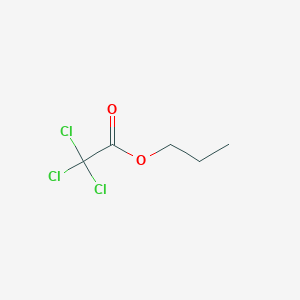
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
